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[(2,5-Dimethylphenyl)methyl]hydrazine

Cat. No.: B1287562
CAS No.: 51421-39-7
M. Wt: 150.22 g/mol
InChI Key: KJOOVLJGVFOGOL-UHFFFAOYSA-N
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Description

Contextualization within Substituted Hydrazine (B178648) Chemistry

Hydrazine (N₂H₄) is a highly reactive inorganic compound consisting of a single bond between two nitrogen atoms. Substituted hydrazines are organic derivatives where one or more hydrogen atoms have been replaced by organic functional groups, such as alkyl or aryl substituents. nbinno.com These substitutions significantly modify the chemical reactivity and physical properties of the parent molecule.

Arylmethylhydrazines belong to the category of asymmetrically disubstituted hydrazines, where the substituents are located on the same nitrogen atom. The presence of the methylene (B1212753) spacer (-CH₂-) between the aromatic ring and the hydrazine nitrogen differentiates arylmethylhydrazines from arylhydrazines, where the aromatic ring is directly attached to the nitrogen. This structural nuance influences the electronic properties of the hydrazine group, making it more akin to an alkylhydrazine in terms of basicity and nucleophilicity, while the aryl group provides steric bulk and opportunities for further functionalization. This unique combination of features makes them versatile reagents in chemical synthesis. nbinno.com

Historical Development and Significance of Hydrazine Derivatives

The field of hydrazine chemistry began in the late 19th century with the work of German chemist Emil Fischer, who first produced phenylhydrazine (B124118) in 1875. This was followed by Theodor Curtius's first preparation of hydrazine sulfate (B86663) in 1887. Initially, the primary application of these compounds was in analytical chemistry; for instance, phenylhydrazine and its derivatives were used to identify compounds containing carbonyl groups through the formation of crystalline hydrazones.

Over the 20th century, the significance of hydrazine derivatives expanded dramatically. Their high heats of combustion led to their use as high-energy rocket propellants, a role that drove much of the initial large-scale production. Beyond rocketry, substituted hydrazines have become indispensable in various industrial and pharmaceutical applications. They serve as key intermediates in the synthesis of a wide array of products, including:

Pharmaceuticals: Many drugs contain nitrogen-based heterocyclic rings, the synthesis of which often employs hydrazine derivatives. nbinno.com

Agrochemicals: A number of pesticides and herbicides are synthesized using hydrazine-based intermediates. nbinno.com

Blowing Agents: Compounds like azodicarbonamide, derived from hydrazine, are used to create foams in plastics and polymers.

This broad utility has cemented the place of substituted hydrazines as a vital class of compounds in both academic research and industrial chemical synthesis.

Scope of Academic Research on [(2,5-Dimethylphenyl)methyl]hydrazine and Related Compounds

While extensive, detailed academic studies focusing specifically on this compound are not widely present in the available literature, the scope of its potential research applications can be inferred from studies on closely related arylmethylhydrazines (benzylhydrazines) and (2,5-dimethylphenyl)hydrazine (B1299893). The primary focus of research on these related compounds is their application as versatile building blocks in organic synthesis.

Key areas of academic investigation include:

Synthesis of Heterocyclic Compounds: Hydrazine derivatives are crucial for constructing nitrogen-containing heterocyclic rings like pyrazoles, pyridazines, and thiazines, which are common motifs in biologically active molecules. nbinno.comresearchgate.netopenmedicinalchemistryjournal.com The reaction of a benzylhydrazine (B1204620) with a 1,3-dicarbonyl compound, for example, is a classic method for preparing pyrazoles.

Formation of Hydrazones: The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation. researchgate.netresearchgate.net These hydrazones are not only stable derivatives used for characterization but are also important intermediates themselves. For instance, in the Wolff-Kishner reduction, a hydrazone is formed and subsequently converted to an alkane, providing a powerful method for deoxygenating carbonyl compounds under basic conditions. libretexts.orglibretexts.org

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to synthesize substituted hydrazines and utilize them. Recent developments include copper-catalyzed methods for the direct amination of benzylic C-H bonds to form benzyl (B1604629) hydrazine derivatives, offering a more atom-economical approach compared to traditional alkylation methods. rsc.orgrsc.org

The academic interest in compounds like this compound lies in their potential as intermediates for creating novel pharmaceuticals, agrochemicals, and other functional organic materials. The dimethylphenyl group offers specific steric and electronic properties that can be exploited to tune the reactivity of the hydrazine moiety and the properties of the final products.

Chemical Profile and Synthetic Routes

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds like benzylhydrazine and (2,5-dimethylphenyl)hydrazine.

Table 1: Computed Properties of Related Hydrazine Compounds

Property Benzylhydrazine nih.gov (2,5-Dimethylphenyl)hydrazine nih.gov
IUPAC Name benzylhydrazine (2,5-dimethylphenyl)hydrazine
Molecular Formula C₇H₁₀N₂ C₈H₁₂N₂
Molecular Weight 122.17 g/mol 136.19 g/mol
XLogP3 0.8 1.5
Hydrogen Bond Donor Count 2 2

| Hydrogen Bond Acceptor Count | 2 | 2 |

This table is populated with data for structurally similar compounds to provide context due to the limited availability of specific data for this compound.

Synthetic Methodologies

The synthesis of arylmethylhydrazines can be approached through several established chemical routes.

Alkylation of Hydrazine: A common and direct method for preparing substituted hydrazines is the alkylation of hydrazine or a substituted hydrazine. For this compound, this would typically involve the reaction of 2,5-dimethylbenzyl halide (e.g., chloride or bromide) with an excess of hydrazine or methylhydrazine. One study describes this approach as a superior method for preparing 1-methyl-1-(ortho-substituted benzyl)hydrazines. acs.org The use of excess hydrazine helps to minimize the formation of di- and tri-substituted products.

Reductive Amination: Another pathway involves the reductive amination of a carbonyl compound. For instance, 2,5-dimethylbenzaldehyde (B165460) could be reacted with hydrazine to form the corresponding hydrazone, which is then reduced to yield this compound.

C-H Amination: More modern approaches focus on the direct functionalization of C-H bonds. A novel synthesis of benzyl hydrazines has been developed through the oxidative amination of benzylic C-H bonds using alkylarenes (like xylene) and dialkyl azodicarboxylates, catalyzed by a copper(I) oxide/phenanthroline system. rsc.orgrsc.org This method allows for the direct formation of a C-N bond at the benzylic position, providing an efficient route to N-protected benzylhydrazine derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B1287562 [(2,5-Dimethylphenyl)methyl]hydrazine CAS No. 51421-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOVLJGVFOGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606215
Record name [(2,5-Dimethylphenyl)methyl]hydrazine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-39-7
Record name [(2,5-Dimethylphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,5-Dimethylphenyl)methyl]hydrazine
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URL https://comptox.epa.gov/dashboard/DTXSID70606215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dimethylphenyl Methyl Hydrazine

Direct Alkylation Approaches for N-Substituted Hydrazines

Direct alkylation of hydrazine (B178648) or its derivatives is a straightforward approach to forming N-C bonds. However, the reaction can be difficult to control. The direct alkylation of hydrazine itself is often problematic due to the high nucleophilicity of both nitrogen atoms, which can lead to a mixture of mono- and polysubstituted products, with overalkylation being a common outcome.

A more controlled strategy involves the direct alkylation of a pre-formed substituted hydrazine. In the context of synthesizing [(2,5-Dimethylphenyl)methyl]hydrazine, this would involve the reaction of (2,5-dimethylphenyl)hydrazine (B1299893) with a suitable 2,5-dimethylbenzylating agent, such as 2,5-dimethylbenzyl chloride. The presence of the bulky aryl group on one nitrogen can sterically hinder further reaction at that site, favoring mono-alkylation on the terminal nitrogen atom.

Reactant 1 Reactant 2 Typical Conditions Product
(2,5-Dimethylphenyl)hydrazine2,5-Dimethylbenzyl chlorideBasic conditions (e.g., K₂CO₃, Et₃N), organic solvent (e.g., ACN, THF)This compound

Reductive alkylation, or reductive amination, is a powerful and widely used method for forming carbon-nitrogen bonds. This two-stage, one-pot process involves the reaction of a hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is subsequently reduced to the corresponding substituted hydrazine. This method avoids the issue of overalkylation often seen in direct alkylation with alkyl halides.

For the synthesis of this compound, this strategy can be envisioned in two ways:

Reaction of (2,5-dimethylphenyl)hydrazine with 2,5-dimethylbenzaldehyde (B165460), followed by reduction.

Reaction of hydrazine with 2,5-dimethylbenzaldehyde to form 2,5-dimethylbenzaldehyde hydrazone, followed by a second reductive alkylation step with another molecule of 2,5-dimethylbenzaldehyde.

The first approach is generally more controlled. A variety of reducing agents can be employed, with α-picoline-borane being an efficient and stable option suitable for industrial applications. organic-chemistry.orgorganic-chemistry.org Acid catalysts are often used to facilitate the reaction. organic-chemistry.org

Hydrazine Component Carbonyl Component Reducing Agent Catalyst/Conditions Yield
AcylhydrazinesVarious Aldehydes/Ketonesα-Picoline-boraneAcid catalyst (HCl, Oxalic Acid)Good to Excellent
N-aminoazacyclesVarious Aldehydes/Ketonesα-Picoline-boraneAcid catalyst (HCl, Oxalic Acid)Good to Excellent
Phenylhydrazine (B124118)Various Aldehydes/KetonesHexamethylphosphoramide (HMPA)Lewis Base CatalysisVery Good

This table presents generalized findings for reductive alkylation of hydrazine derivatives, as specific data for this compound is not available. Yields are reported as described in the sources. organic-chemistry.orgorganic-chemistry.org

A significant challenge in hydrazine chemistry is achieving selective alkylation. organic-chemistry.org The polyanion strategy offers an elegant solution, providing a fast and convenient route to multialkylated hydrazine derivatives. organic-chemistry.orgd-nb.info This method involves the deprotonation of a protected hydrazine, such as a Boc-protected hydrazine, using a strong base like n-butyllithium (n-BuLi) to form a stable nitrogen dianion or even a trianion. organic-chemistry.org

This highly reactive polyanion intermediate can then be selectively alkylated with various alkyl halides. organic-chemistry.org The reaction rate is influenced by steric and electronic factors, with reactive electrophiles like benzyl (B1604629) halides reacting more rapidly. organic-chemistry.org This methodology allows for precise control over the substitution pattern and can be used to introduce different alkyl groups sequentially in a one-pot fashion. d-nb.info

Step Reagents Solvent Temperature Key Outcome
1. Polyanion Formation Protected Hydrazine (e.g., PhNHNHBoc), n-Butyllithium (2-3 equiv.)Tetrahydrofuran (THF)-78 °CFormation of a stable nitrogen dianion or trianion.
2. Alkylation Alkyl Halide (e.g., 2,5-dimethylbenzyl bromide)Tetrahydrofuran (THF)Room TemperatureSelective C-N bond formation to yield substituted hydrazine.

Palladium-Catalyzed C-N Bond Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. While typically used for N-arylation (forming a C(sp²)-N bond), this methodology is highly relevant for synthesizing the key precursor, (2,5-dimethylphenyl)hydrazine.

In this approach, an aryl halide or tosylate, such as 1-bromo-2,5-dimethylbenzene, is coupled with a hydrazine equivalent in the presence of a palladium catalyst, a suitable ligand, and a base. The development of specialized ligands, such as MOP-type ligands, has enabled these reactions to proceed with high efficiency and tolerance for a wide range of functional groups. Once the (2,5-dimethylphenyl)hydrazine precursor is formed, it can be subsequently alkylated as described in other sections to yield the final product.

Aryl Halide Hydrazine Source Catalyst Ligand Base Solvent
Aryl Bromides/ChloridesNH₂NHBocPalladium source (e.g., Pd₂(dba)₃)MOP-type ligandCs₂CO₃1,4-Dioxane
Aryl TosylatesArylhydrazinesPalladium sourceBuchwald-type ligandK₃PO₄Toluene

Synthesis via N-(1-Benzotriazolylalkyl)-Intermediates

The use of benzotriazole (B28993) as a synthetic auxiliary provides a versatile route to substituted hydrazines. This method involves a multi-step sequence. First, a disubstituted hydrazine reacts with an aldehyde and benzotriazole to form an N-(α-benzotriazolylalkyl)-N,N'-disubstituted hydrazine intermediate. nih.gov

This stable intermediate serves as a precursor where the benzotriazole group acts as an excellent leaving group. In the subsequent step, treatment of the intermediate with an organometallic reagent, such as a Grignard or organozinc reagent, results in the displacement of the benzotriazole moiety and the formation of a new C-N bond, yielding a trisubstituted hydrazine in good yields. nih.govacs.org

Synthetic Sequence:

Intermediate Formation: N,N'-Disubstituted Hydrazine + Aldehyde + Benzotriazole → N-(1-Benzotriazolylalkyl)-N,N'-disubstituted hydrazine

Alkylation: N-(1-Benzotriazolylalkyl) Intermediate + Grignard Reagent → Trisubstituted Hydrazine

This method offers a novel and convenient pathway for preparing complex, multi-substituted hydrazine derivatives. acs.org

Methods Involving Diazotization and Subsequent Reduction

One of the most classic and reliable methods for preparing arylhydrazines is through the diazotization of an aromatic amine followed by reduction. This two-step process is a primary industrial route for (2,5-dimethylphenyl)hydrazine, the precursor to the target molecule.

Diazotization: The process begins with the treatment of an aromatic amine, in this case, 2,5-dimethylaniline, with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite.

This well-established sequence provides a robust and scalable route to the required arylhydrazine precursor.

Step Starting Material Reagents Temperature Intermediate/Product
1. Diazotization 2,5-DimethylanilineSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0–5 °C2,5-Dimethylphenyl diazonium chloride
2. Reduction 2,5-Dimethylphenyl diazonium chlorideTin(II) Chloride (SnCl₂) / HCl or Sodium Sulfite (Na₂SO₃)Varies(2,5-Dimethylphenyl)hydrazine

Green Chemistry Approaches in Hydrazine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In hydrazine synthesis, this can involve several strategies. One approach is the use of mechanosynthesis, where reactions are carried out by grinding solids together, often in the absence of a solvent. For example, the condensation of hydrazides has been achieved using L-proline as a reusable organocatalyst under grinding conditions, demonstrating an efficient and sustainable protocol.

Chemical Reactivity and Transformations of 2,5 Dimethylphenyl Methyl Hydrazine

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone is characterized by a carbon-nitrogen double bond (C=N). rsc.org

The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. rsc.org For [(2,5-Dimethylphenyl)methyl]hydrazine, this reaction provides a straightforward method to introduce the (2,5-dimethylphenyl)methyl moiety into various molecular scaffolds. The general scheme for this transformation is as follows:

Scheme 1: General reaction for the formation of hydrazones from this compound and carbonyl compounds.

The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives by varying the carbonyl component.

Table 1: Examples of Hydrazone Formation

Hydrazine Reactant Carbonyl Reactant Product
This compound Benzaldehyde (E)-1-benzylidene-2-((2,5-dimethylphenyl)methyl)hydrazine
This compound Acetophenone (E)-1-(1-phenylethylidene)-2-((2,5-dimethylphenyl)methyl)hydrazine

Iso-Pictet-Spengler Reactions with Arylmethylhydrazine Substrates

The Pictet-Spengler reaction and its variants are powerful methods for the synthesis of heterocyclic compounds. acs.org The classical reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. clockss.org An analogous transformation, often referred to as an iso-Pictet-Spengler reaction, can be envisioned for arylmethylhydrazine substrates to form nitrogen-rich heterocyclic systems.

While the direct Pictet-Spengler cyclization of this compound itself is not the standard pathway, it can serve as a precursor to substrates for similar cyclization reactions. Specifically, hydrazones formed from the condensation of hydrazines with unsaturated carbonyl compounds can undergo intramolecular cyclization to yield tetrahydropyridazine derivatives. rsc.orgacs.org

This transformation can be promoted by acid catalysis or transition metals. acs.orgyoutube.com The process begins with the formation of a hydrazone from an arylmethylhydrazine and a suitable γ,δ-unsaturated aldehyde or ketone. Subsequent acid-catalyzed activation of the hydrazone facilitates the intramolecular nucleophilic attack of the aryl ring onto the protonated C=N bond or an alternative activated intermediate, leading to ring closure and the formation of the stable tetrahydropyridazine ring system. Recent advances have demonstrated that manganese and cobalt complexes can also effectively catalyze the aminocyclization of unsaturated hydrazones to afford tetrahydropyridazines. acs.org

Scheme 2: Proposed pathway for the formation of an aryl-fused tetrahydropyridazine from a hydrazone derivative of this compound.

Table 2: Reactants for Aryl-Fused Tetrahydropyridazine Synthesis

Hydrazine Reactant Carbonyl Reactant Intermediate Hydrazone Cyclized Product
This compound Pent-4-enal 1-((2,5-dimethylphenyl)methyl)-2-(pent-4-en-1-ylidene)hydrazine Aryl-fused Tetrahydropyridazine

C-N Bond Formation Reactions Utilizing this compound

The nucleophilic nature of the hydrazine moiety enables this compound to participate in various carbon-nitrogen bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. mdpi.com Arylhydrazines are effective nucleophiles in this reaction, allowing for the synthesis of N,N'-diarylhydrazines or N-alkyl-N'-arylhydrazines. youtube.com In this context, this compound can be coupled with various aryl halides to produce complex hydrazine derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as BINAP), and a base. acs.org The choice of ligand is crucial for achieving high yields and preventing side reactions like denitrogenation. acs.org

Scheme 3: Buchwald-Hartwig amination using this compound and an aryl bromide.

Table 3: Substrates for Buchwald-Hartwig Amination

Hydrazine Substrate Aryl Halide Ligand (Example) Product
This compound Bromobenzene BINAP 1-((2,5-dimethylphenyl)methyl)-2-phenylhydrazine
This compound 4-Chlorotoluene XPhos 1-((2,5-dimethylphenyl)methyl)-2-(p-tolyl)hydrazine

Reductive Amination Processes with Hydrazines as Nitrogen Sources

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. This process can be adapted to use hydrazines as the nitrogen source, leading to the formation of substituted hydrazines. The reaction proceeds in a one-pot manner, where the carbonyl compound and the hydrazine first form a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine derivative. rsc.org

A variety of reducing agents can be employed, with α-picoline-borane being an efficient and non-toxic option suitable for industrial applications. rsc.org This method avoids the need to isolate the often-unstable hydrazone intermediate. rsc.org Other systems, such as borohydride (B1222165) exchange resin (BER) activated with nickel acetate, have also proven effective for the reductive amination of ketones and aldehydes with hydrazine. This process allows for the direct N-alkylation of the hydrazine.

Scheme 4: One-pot reductive amination of a ketone with this compound.

Table 4: Reductive Amination Examples

Hydrazine Reactant Carbonyl Reactant Reducing Agent Product
This compound Acetone α-Picoline-Borane 1-((2,5-dimethylphenyl)methyl)-2-isopropylhydrazine
This compound Butanal Sodium Borohydride/Ni(OAc)₂ 1-butyl-2-((2,5-dimethylphenyl)methyl)hydrazine

Functionalization Reactions of the Hydrazine Moiety

The hydrazine group in this compound contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic and susceptible to reaction with various electrophiles. This allows for further functionalization through alkylation and acylation reactions.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides. The reaction can be controlled to achieve mono- or dialkylation, although controlling the selectivity can be challenging due to the similar reactivity of the nitrogen atoms. The use of a protecting group on one nitrogen allows for selective alkylation of the other, providing a route to specifically substituted hydrazine derivatives. More advanced methods involve the formation of a nitrogen dianion using a strong base like n-butyllithium, which can then be selectively alkylated.

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, readily forms N-acylhydrazine derivatives (hydrazides). This reaction is typically high-yielding and occurs at the more sterically accessible terminal nitrogen atom. The resulting hydrazides are stable compounds and important intermediates in the synthesis of various pharmaceuticals and heterocyclic systems. youtube.com

Table 5: Functionalization of the Hydrazine Moiety

Reagent Electrophile Reaction Type Product
This compound Methyl Iodide Alkylation 1-((2,5-dimethylphenyl)methyl)-1-methylhydrazine and/or 1-((2,5-dimethylphenyl)methyl)-2-methylhydrazine
This compound Benzoyl Chloride Acylation 2-benzoyl-1-((2,5-dimethylphenyl)methyl)hydrazine

Mechanistic Investigations of Reactions Involving 2,5 Dimethylphenyl Methyl Hydrazine

Elucidation of Reaction Pathways and Transition States

The reaction pathways of hydrazines are diverse and highly dependent on the substrate, reaction conditions, and the presence of catalysts. For a substituted hydrazine (B178648) like [(2,5-Dimethylphenyl)methyl]hydrazine, potential reaction pathways could involve nucleophilic attack by the nitrogen atoms, oxidation-reduction reactions, or cleavage of the N-N bond.

Theoretical and computational studies on simpler hydrazines have been instrumental in elucidating potential transition states. For instance, in oxidation reactions, the initial step often involves the formation of a radical cation. The stability of this transition state is influenced by the electronic properties of the substituents on the hydrazine. The presence of the electron-donating 2,5-dimethylphenyl group in this compound would be expected to stabilize a positive charge on the adjacent nitrogen atom, potentially lowering the activation energy for such oxidative processes compared to unsubstituted hydrazine.

Role of Intermediates in Hydrazine Transformations

Intermediates play a crucial role in dictating the final products of hydrazine reactions. The nature of these intermediates can be complex and transient, making their isolation and characterization challenging.

Cyclic Hemi-aminal Intermediates

While specific examples involving this compound are not available, the formation of cyclic hemi-aminal intermediates is a known pathway in the reactions of hydrazines with carbonyl compounds. This typically occurs when a hydrazine derivative reacts with a dicarbonyl compound or a molecule with a carbonyl group and another electrophilic center. The initial nucleophilic attack of the hydrazine on a carbonyl group forms a hemi-aminal, which can then undergo an intramolecular cyclization to form a cyclic intermediate. The stability and subsequent reaction of this cyclic hemi-aminal would be influenced by the steric and electronic nature of the substituents, including the 2,5-dimethylphenylmethyl group.

Catalytic Mechanisms in Hydrazine-Mediated Reactions

Hydrazines are versatile reagents in a variety of catalytic reactions, including hydrogenations, aminations, and cyclizations.

Titanium-Catalyzed Alkyne Diamination and Hydrohydrazination

Titanium complexes are known to catalyze the addition of hydrazines across carbon-carbon multiple bonds. In the context of alkyne diamination, a plausible mechanism involves the formation of a titanium-hydrazine complex. This complex could then coordinate to the alkyne, facilitating the intramolecular delivery of both nitrogen atoms to the alkyne, forming a metallacyclic intermediate. Subsequent protonolysis or reductive elimination would then yield the diaminated product and regenerate the catalyst. For hydrohydrazination, a similar initial coordination of the hydrazine to the titanium center would be followed by insertion of the alkyne into a Ti-N bond.

Electronic Factors Influencing N-N Cleavage and Rearrangements

The cleavage of the N-N bond in hydrazines is a key step in many of their reactions, including the Wolff-Kishner reduction and certain rearrangements. The electronic nature of the substituents plays a critical role in this process. Electron-withdrawing groups tend to weaken the N-N bond, facilitating its cleavage. Conversely, the electron-donating 2,5-dimethylphenyl group in this compound would be expected to increase the electron density on the nitrogen atoms, potentially strengthening the N-N bond and making cleavage more difficult under certain conditions. However, in reactions involving oxidation or the formation of radical intermediates, the stability of the resulting fragments will be the determining factor.

Solvent Effects and Reaction Kinetics

The solvent can have a profound impact on the rates and mechanisms of reactions involving hydrazines. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that proceed through ionic pathways. Aprotic solvents, on the other hand, may favor reactions that proceed through radical or concerted mechanisms.

The kinetics of hydrazine reactions are typically studied by monitoring the disappearance of reactants or the appearance of products over time. The rate law derived from such studies can provide valuable insights into the reaction mechanism, including the number of molecules involved in the rate-determining step. For reactions involving this compound, the steric bulk of the 2,5-dimethylphenylmethyl group could also influence reaction rates by sterically hindering the approach of reactants.

Applications of 2,5 Dimethylphenyl Methyl Hydrazine in Advanced Organic Synthesis

Utilization as a Precursor for Heterocyclic Compounds

Substituted hydrazines are foundational reagents in heterocyclic chemistry. The presence of two adjacent nitrogen atoms allows for the construction of a variety of nitrogen-containing ring systems. [(2,5-Dimethylphenyl)methyl]hydrazine can serve as a key precursor for generating N-substituted heterocycles, where the (2,5-dimethylphenyl)methyl group is incorporated into the final structure, influencing its steric and electronic properties.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a classic application of hydrazine (B178648) derivatives. The most common method is the Paal-Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

In this context, this compound reacts with a 1,3-diketone or a related synthetic equivalent. The reaction proceeds via initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring. The use of the substituted hydrazine ensures the regioselective formation of a 1-substituted pyrazole. The (2,5-dimethylphenyl)methyl group will be located on the N1 position of the pyrazole ring, providing a handle for further functionalization or for modulating the molecule's physical and biological properties.

Table 1: General Scheme for N-Substituted Pyrazole Synthesis

Reactant A: Substituted HydrazineReactant B: 1,3-Dicarbonyl CompoundProduct: 1,3,5-Trisubstituted Pyrazole
This compoundAcetylacetone1-[(2,5-Dimethylphenyl)methyl]-3,5-dimethyl-1H-pyrazole
This compoundDibenzoylmethane1-[(2,5-Dimethylphenyl)methyl]-3,5-diphenyl-1H-pyrazole
This compoundEthyl Acetoacetate1-[(2,5-Dimethylphenyl)methyl]-3-methyl-1H-pyrazol-5(4H)-one

This table illustrates the expected products from the reaction of this compound with various 1,3-dicarbonyl substrates.

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle found in many medicinally relevant compounds. The synthesis of this scaffold often begins with a hydrazide (an acylated hydrazine). This compound can be readily converted into a corresponding N-substituted hydrazide by reaction with a carboxylic acid or its activated derivative (e.g., an acyl chloride or ester).

Role in Peptide and Protein Chemical Synthesis (Hydrazide Chemistry)

In the field of chemical biology, hydrazide chemistry is a cornerstone for the total synthesis of proteins and large peptides. springernature.comnih.gov This is primarily achieved through a strategy known as Native Chemical Ligation (NCL). nih.gov The NCL reaction typically requires a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue. Peptide hydrazides have emerged as stable and versatile precursors to the often-unstable peptide thioesters. springernature.com

A synthetic peptide can be prepared with a C-terminal hydrazide by using a solid-phase support functionalized with a hydrazine linker. nih.govmdpi.com A linker derived from this compound could potentially be used for this purpose. During solid-phase peptide synthesis (SPPS), amino acids are sequentially added to the hydrazine-functionalized resin. researchgate.net After the synthesis is complete, the peptide is cleaved from the resin, yielding a C-terminal peptide hydrazide.

This peptide hydrazide is then converted in situ into a highly reactive peptide thioester. This is typically achieved by reacting the hydrazide with sodium nitrite (B80452) (NaNO₂) under acidic conditions to form an acyl azide (B81097), which then reacts with a thiol, such as 4-mercaptophenylacetic acid (MPAA), to generate the required thioester. springernature.comresearchgate.net This thioester proceeds to react with a cysteine-containing peptide fragment in the classic NCL manner to form a native peptide bond at the ligation site.

Table 2: Key Steps in Native Chemical Ligation Using a Peptide Hydrazide

StepDescriptionKey Reagents
1. SPPSSynthesis of a peptide on a hydrazine-functionalized solid support.Fmoc- or Boc-protected amino acids, coupling reagents.
2. CleavageRelease of the peptide from the resin to yield a C-terminal peptide hydrazide.Mild acidic conditions (e.g., TFA).
3. ActivationConversion of the peptide hydrazide to a peptide acyl azide.Sodium Nitrite (NaNO₂), pH ~3.
4. ThiolysisConversion of the acyl azide to a peptide thioester.Thiol (e.g., MPAA).
5. LigationReaction of the thioester with an N-terminal Cys-peptide.Neutral pH (~7), aqueous buffer.

Enabling Reagent in Complex Molecule Construction

The ability of this compound to participate in the formation of stable heterocyclic rings and to act as a key component in peptide ligation makes it a valuable enabling reagent in the construction of complex molecules. Its bifunctional nature—a nucleophilic amine and a stable aromatic handle—allows for its incorporation as a linker or a core scaffold.

For instance, a synthetic strategy could involve first using the hydrazine moiety to construct a pyrazole or oxadiazole ring, which serves as a rigid core. The (2,5-dimethylphenyl)methyl portion of the molecule could then be further functionalized or used to attach other molecular fragments. Conversely, the hydrazine could be used to link two pre-existing complex molecules together, one via acylation to a hydrazide and the other via subsequent cyclization or conjugation reactions. This modular approach is central to modern medicinal chemistry and drug discovery.

Strategic Use in Bioconjugation Chemistry Linker Development

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or antibody. Hydrazine and its derivatives are crucial reagents in this field, primarily for their ability to react with aldehydes and ketones to form stable hydrazone linkages. wikipedia.org

A linker molecule can be synthesized incorporating the this compound moiety. One end of the linker would be the reactive hydrazine group, while the other end would be functionalized to attach to a payload molecule (e.g., a drug, a fluorescent dye, or a biotin (B1667282) tag). This functionalized linker can then be used to modify biomolecules that contain or have been engineered to contain a carbonyl group.

A major goal in bioconjugation is to achieve site-specific modification of a protein, ensuring a homogeneous product with a well-defined point of attachment. The reaction between a hydrazine and a carbonyl is highly specific and bioorthogonal, meaning it does not interfere with other functional groups present in biological systems. nih.gov

Several methods exist to introduce a unique aldehyde or ketone into a protein sequence for subsequent reaction with a hydrazine-based linker:

Oxidation of N-terminal Serine/Threonine: Periodate (B1199274) oxidation can selectively convert an N-terminal serine or threonine residue into a glyoxylyl group (an aldehyde), which is an excellent target for hydrazide-based probes. rsc.org

Enzymatic Modification: Enzymes like the formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence into a formylglycine residue, which contains an aldehyde group. nih.gov

Incorporation of Unnatural Amino Acids: Ketone-containing unnatural amino acids can be incorporated into the protein's sequence during expression, providing a unique chemical handle for conjugation.

Once the carbonyl group is installed on the protein, a linker derived from this compound and carrying a desired payload can be reacted with the protein under mild, aqueous conditions (typically pH 5-6) to form a stable hydrazone bond at a specific, predetermined site. axispharm.comacs.org This strategy is widely used in the development of antibody-drug conjugates (ADCs) and other precisely engineered protein therapeutics. wikipedia.org

Table 3: Comparison of Site-Specific Conjugation Methods Utilizing Hydrazone Ligation

MethodPrincipleAdvantage
N-terminal OxidationSodium periodate oxidizes N-terminal Ser/Thr to an aldehyde.Utilizes native protein sequence.
Aldehyde TagFormylglycine-generating enzyme (FGE) converts a specific Cys to an aldehyde-bearing formylglycine.High specificity and efficiency.
Unnatural Amino AcidGenetic code expansion allows incorporation of a ketone-bearing amino acid.Can be placed at virtually any site in the protein.

Derivatization Strategies and Analogue Synthesis

Synthesis of N,N'-Disubstituted Hydrazine (B178648) Derivatives

The synthesis of N,N'-disubstituted hydrazines from a [(2,5-Dimethylphenyl)methyl]hydrazine precursor can be achieved through several methodologies, primarily involving alkylation or arylation reactions. A powerful strategy for selective alkylation involves the formation of a nitrogen dianion, which allows for controlled introduction of substituents. This method provides a pathway to symmetrically or asymmetrically substituted hydrazines.

The process typically begins with the protection of one of the nitrogen atoms, for instance, with a Boc (tert-butyloxycarbonyl) group, to form N'-[(2,5-dimethylphenyl)methyl]-N'-Boc-hydrazine. This protected intermediate can then be treated with a strong base, such as n-butyllithium, to generate a dianion. Subsequent reaction with an alkylating agent, like an alkyl halide, leads to the formation of the N,N'-disubstituted product. The choice of the alkylating agent and reaction conditions can be varied to introduce a wide range of substituents. The reaction rate is influenced by the nature of the leaving group in the alkylating agent, with reactivity increasing in the order of chloride < bromide < iodide.

Reductive amination of carbonyl compounds represents another viable route to N,N'-disubstituted hydrazine derivatives. This approach involves the reaction of the hydrazine with an aldehyde or ketone to form a hydrazone, which is then reduced to the corresponding hydrazine.

An alternative modern approach involves the electrocatalytic addition of hydrazines to α,β-unsaturated carbonyl compounds, which has been reported for the synthesis of various N,N'-disubstituted hydrazines. nih.gov This method is carried out under constant current electrolytic conditions and offers an efficient route to these derivatives.

Substitution Strategy Key Reagents General Product Notes
Selective Alkylationn-Butyllithium, Alkyl HalideN-Alkyl-N'-[(2,5-dimethylphenyl)methyl]hydrazineAllows for controlled mono- or di-alkylation.
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl-N'-[(2,5-dimethylphenyl)methyl]hydrazineProceeds via a hydrazone intermediate.
Electrocatalytic Additionα,β-Unsaturated Carbonyl CompoundN,N'-Disubstituted HydrazineAn electrochemical approach. nih.gov

Formation of Acyl Hydrazides from this compound Precursors

Acyl hydrazides are valuable synthetic intermediates and can be readily prepared from this compound. The most common method for their synthesis is the acylation of the hydrazine with an appropriate acylating agent. Acyl chlorides and acid anhydrides are frequently employed for this purpose due to their high reactivity. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A general procedure involves the reaction of this compound with an acyl chloride in an inert solvent. This reaction leads to the formation of the corresponding N-acyl-N'-[(2,5-dimethylphenyl)methyl]hydrazine. It is also possible to synthesize N,N'-diacylphenylhydrazines through a second acylation step. acs.org

Furthermore, acyl hydrazides can be synthesized directly from carboxylic acids and hydrazines, although this often requires activation of the carboxylic acid. Alternatively, a one-pot synthesis of N'-substituted acylhydrazides can be achieved through the reaction of a suitable precursor, hydrazine hydrate, and an aldehyde.

Acylating Agent Reaction Conditions Product Type
Acyl ChlorideInert solvent, baseN-Acyl-N'-[(2,5-dimethylphenyl)methyl]hydrazine
Acid AnhydrideMild conditionsN-Acyl-N'-[(2,5-dimethylphenyl)methyl]hydrazine acs.org
Carboxylic AcidActivation agentN-Acyl-N'-[(2,5-dimethylphenyl)methyl]hydrazine

Development of Chiral Analogues for Asymmetric Synthesis

The development of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis, where they can serve as chiral ligands or auxiliaries. A prominent strategy for accessing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.org This method utilizes transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity.

The synthesis of a chiral analogue of this compound could begin with the condensation of (2,5-dimethylphenyl)acetaldehyde with a suitable hydrazine to form the corresponding hydrazone. This prochiral hydrazone can then be subjected to asymmetric hydrogenation using a catalyst system, such as a Nickel-(S,S)-Ph-BPE complex, which has been shown to be effective for the asymmetric hydrogenation of cyclic N-acyl hydrazones, yielding chiral cyclic hydrazines with high enantiomeric excess. acs.orgnih.gov Similarly, palladium catalysts with chiral ligands like (R)-DTBM-SegPhos have been successfully employed for the enantioselective hydrogenation of fluorinated hydrazones.

The resulting chiral hydrazine, for example, (R)- or (S)-1-[(2,5-dimethylphenyl)methyl]hydrazine, would possess a stereogenic center at the benzylic position, making it a valuable building block for the synthesis of other chiral molecules.

Catalyst System Substrate Product Enantioselectivity
Ni-(S,S)-Ph-BPE complexCyclic N-acyl hydrazonesChiral cyclic hydrazinesUp to >99% ee acs.orgnih.gov
[Pd(R)-DTBM-SegPhos(OCOCF3)2]Fluorinated hydrazonesChiral fluorinated hydrazinesUp to 94% ee

Introduction of Varied Substituents to Modify Electronic Properties

The electronic properties of this compound can be systematically modified by introducing additional substituents onto the 2,5-dimethylphenyl ring. The nature and position of these substituents can significantly influence the electron density of the aromatic ring and the hydrazine moiety, thereby altering the molecule's reactivity and potential applications. The existing methyl groups on the ring are electron-donating and activate the ring towards electrophilic aromatic substitution.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of functional groups. The directing effects of the incumbent methyl and benzylhydrazine (B1204620) groups will determine the position of the incoming substituent. Both the methyl and the benzylhydrazine groups are ortho-, para-directing.

For instance, nitration of the aromatic ring would introduce a strong electron-withdrawing nitro group, which would decrease the electron density of the ring and the basicity of the hydrazine nitrogens. Conversely, the introduction of additional electron-donating groups, such as alkoxy substituents, would increase the electron density.

The modification of electronic properties through the introduction of substituents is a key strategy in the rational design of molecules with specific characteristics. For example, in the context of developing ligands for catalysis, tuning the electronic properties of the aromatic ring can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. Computational methods, such as Density Functional Theory (DFT), can be used to predict how different substituents will affect the electronic properties, such as the HOMO-LUMO gap, which is an indicator of chemical reactivity. nih.gov

Substituent Type Effect on Aromatic Ring Example Reaction
Electron-WithdrawingDeactivates ring, decreases electron densityNitration (introduces -NO2)
Electron-DonatingActivates ring, increases electron densityFriedel-Crafts Alkylation (introduces -R)

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (IR) for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of [(2,5-Dimethylphenyl)methyl]hydrazine is expected to exhibit several characteristic absorption bands that confirm its key structural features.

The hydrazine (B178648) moiety (-NH-NH2) gives rise to distinct N-H stretching vibrations. Primary amines and hydrazines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. msu.eduucla.edu A broader absorption may also be observed at lower frequencies due to hydrogen bonding. The N-H bending vibration is expected in the 1650-1580 cm⁻¹ region.

The aromatic 2,5-dimethylphenyl group is identified by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring can influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending bands in the 900-675 cm⁻¹ range.

The aliphatic methylene (B1212753) (-CH₂-) bridge and the methyl (-CH₃) groups attached to the ring are characterized by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). libretexts.org

Table 1: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Hydrazine (-NH₂) N-H Asymmetric & Symmetric Stretch 3500 - 3300 Medium
Aromatic Ring =C-H Stretch 3100 - 3000 Medium to Weak
Methylene/Methyl -C-H Stretch 2975 - 2850 Medium to Strong
Hydrazine (-NH₂) N-H Bend 1650 - 1580 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would provide a unique fingerprint of its structure.

Aromatic Protons: The three protons on the dimethylphenyl ring are expected to resonate in the downfield region, typically between δ 6.5-8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org Their specific chemical shifts and coupling patterns (splitting) would confirm the 1,2,4-trisubstitution pattern.

Benzylic Protons: The two protons of the methylene (-CH₂-) group are benzylic, meaning they are adjacent to the aromatic ring. They are expected to appear as a singlet at approximately δ 2.0-3.0 ppm. libretexts.orgorgchemboulder.com

Methyl Protons: The two methyl groups (-CH₃) on the aromatic ring would likely appear as two distinct singlets in the δ 2.0-2.5 ppm range. cdnsciencepub.com

Hydrazine Protons: The protons on the nitrogen atoms (-NH₂) would appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the dimethylphenyl ring would resonate in the δ 120-140 ppm region. The two carbons bearing the methyl groups and the carbon attached to the benzyl (B1604629) group would show distinct chemical shifts from the other aromatic carbons. hw.ac.uk

Benzylic Carbon: The benzylic methylene carbon (-CH₂-) is expected to appear in the δ 40-65 ppm range.

Methyl Carbons: The two methyl carbons would have signals in the upfield region, typically around δ 15-25 ppm. hw.ac.uk

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals and confirm the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Table 2: Predicted ¹H and ¹³C-NMR Chemical Shifts for this compound

Group Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Ar-H 6.8 - 7.2 125 - 140
Benzylic -CH₂- ~ 3.8 - 4.2 40 - 65
Methyl -CH₃ ~ 2.2 - 2.4 15 - 25

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers atomic-level insights into the structure, conformation, and dynamics of materials in their solid form. nih.goveuropeanpharmaceuticalreview.com For this compound, ssNMR could be invaluable in mechanistic studies, particularly for reactions occurring in the solid phase or at solid-gas/solid-liquid interfaces.

For instance, if the compound is used as a precursor or intermediate in solid-state synthesis or catalysis, ssNMR can track changes in its structure. rsc.org By observing the chemical shifts and line widths of ¹³C and ¹⁵N nuclei, one can monitor bond formation and cleavage, changes in molecular packing, and the formation of reaction intermediates that may not be stable in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed structural information. researchgate.net Furthermore, ssNMR can be used to study host-guest interactions, for example, if the hydrazine derivative is encapsulated within a porous material like a zeolite or a metal-organic framework (MOF). rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₁₄N₂), the molecular weight is 150.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 150.

The most characteristic fragmentation pathway for benzylamines and related structures is benzylic cleavage. thieme-connect.denih.gov This involves the cleavage of the C-C bond between the benzylic carbon and the aromatic ring or, more commonly, the C-N bond. Cleavage of the benzylic C-N bond is highly favored as it leads to the formation of a very stable 2,5-dimethylbenzyl cation. This cation can rearrange to the even more stable 2,5-dimethyltropylium ion, which would be observed as a prominent peak at m/z = 119. youtube.com

Another likely fragmentation is the loss of the hydrazine group (·N₂H₃) or ammonia (B1221849) (NH₃) from the molecular ion. nih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula
150 Molecular Ion [M]⁺ [C₉H₁₄N₂]⁺
119 [M - NH₂NH]⁺ (Benzylic/Tropylium ion) [C₉H₁₁]⁺

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. davidson.eduyoutube.com

For this compound, the molecular formula is C₉H₁₄N₂. The theoretical elemental composition can be calculated from the atomic weights of carbon (12.011), hydrogen (1.008), and nitrogen (14.007) and the molecular weight (150.22 g/mol ).

% Carbon (C): (9 * 12.011 / 150.22) * 100% = 71.98%

% Hydrogen (H): (14 * 1.008 / 150.22) * 100% = 9.39%

% Nitrogen (N): (2 * 14.007 / 150.22) * 100% = 18.65%

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the assigned molecular formula. chemaxon.com

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Number of Atoms Mass Percent (%)
Carbon C 12.011 9 71.98
Hydrogen H 1.008 14 9.39

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. mdpi.com

If a suitable single crystal of this compound can be grown, XRD analysis would reveal:

The precise geometry of the 2,5-dimethylphenyl ring and the hydrazine moiety.

The conformation of the molecule in the solid state, including the torsion angle between the aromatic ring and the benzyl-hydrazine side chain.

The arrangement of molecules within the crystal lattice, known as the crystal packing.

The presence and geometry of intermolecular interactions, such as hydrogen bonds involving the hydrazine N-H groups, which are crucial for understanding the solid-state properties of the compound. sharif.edu

Studies on related hydrazine derivatives and substituted benzylamines have successfully used XRD to elucidate their detailed molecular and supramolecular structures. cambridge.orgcambridge.orgnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For [(2,5-Dimethylphenyl)methyl]hydrazine, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are critical determinants of its chemical behavior.

The geometry of the molecule is first optimized to find its most stable three-dimensional conformation. Using a functional like B3LYP with a basis set such as 6-311G(d,p) allows for an accurate prediction of bond lengths, bond angles, and dihedral angles. bookpi.org Following optimization, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. imist.ma

In analogous substituted hydrazine (B178648) systems, the HOMO is typically localized on the hydrazine moiety, specifically the nitrogen atoms with lone pairs, and the phenyl ring's π-system. The LUMO is often distributed over the aromatic ring's anti-bonding π* orbitals. The presence of electron-donating methyl groups on the phenyl ring is expected to raise the energy of the HOMO, making the molecule a better electron donor and thus more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red and yellow regions) concentrated around the nitrogen atoms of the hydrazine group, identifying them as the primary sites for electrophilic attack and protonation. The aromatic ring would exhibit a mix of neutral and slightly negative regions, while the hydrogen atoms would show positive potential (blue regions). bookpi.org

Table 8.1: Calculated Electronic Properties for Structurally Similar Hydrazine Derivatives

Property (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine imist.ma (E)-1-(2,5-Dimethylbenzylidene)-2,2-diphenylhydrazine researchgate.net
Method/Basis Set B3LYP/6-31G(d,p) Not Specified
HOMO Energy (eV) -6.83 Not Reported
LUMO Energy (eV) -3.12 Not Reported
Energy Gap (ΔE) (eV) 3.71 Not Reported

| Dipole Moment (Debye) | 6.54 | Not Reported |

This table presents data from computational studies on related hydrazine derivatives to illustrate typical values obtained through quantum chemical calculations. Data for this compound is not available in the cited literature.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in condensed phases (e.g., in a solvent). mdpi.com An MD simulation for this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and then solving Newton's equations of motion for every atom in the system.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the conformational stability of the molecule over the simulation time. A stable RMSD value indicates that the molecule has reached an equilibrium conformation. dovepress.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. For this compound, one would expect higher fluctuations in the methylhydrazine side chain compared to the more rigid dimethylphenyl ring. dovepress.com

Radial Distribution Function (RDF): RDFs can be calculated to understand the solvation structure around the molecule. For example, the RDF between the hydrazine nitrogen atoms and hydrogen atoms of water molecules would reveal the strength and structure of hydrogen bonding interactions. dovepress.com

Hydrogen Bond Analysis: This analysis quantifies the number and lifetime of hydrogen bonds formed between the hydrazine group (as a donor and acceptor) and surrounding solvent molecules, which is crucial for understanding its solubility and interaction patterns. dovepress.com

While specific MD simulation data for this compound is not publicly available, such simulations would be invaluable for understanding how it behaves in a biological or chemical environment, such as its interaction with receptor sites or its aggregation behavior in solution. nih.govnih.gov

Density Functional Theory (DFT) for Predicting Reactivity and Selectivity

DFT is not only used for electronic structure analysis but also to calculate a range of "reactivity descriptors" that quantify and predict a molecule's reactivity and the selectivity of its reaction sites. These descriptors are derived from the conceptual DFT framework. nih.govias.ac.in

For this compound, these descriptors would provide a quantitative measure of its chemical behavior:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Global Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to change in the electron distribution. A smaller energy gap implies lower hardness (i.e., higher softness) and greater reactivity. ias.ac.in

Global Softness (S): The reciprocal of hardness, it indicates the molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): These functions are used to predict the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. For this compound, the Fukui functions would likely confirm that the terminal nitrogen atom is the most probable site for electrophilic attack and protonation. nih.gov

Table 8.2: Global Reactivity Descriptors for a Related Hydrazine Derivative

Descriptor (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine imist.ma
Method/Basis Set B3LYP/6-31G(d,p)
Ionization Potential (I) 6.83 eV
Electron Affinity (A) 3.12 eV
Hardness (η) 1.855
Softness (S) 0.539
Electronegativity (χ) 4.975
Chemical Potential (μ) -4.975

| Electrophilicity Index (ω) | 6.68 |

This table showcases typical reactivity descriptors calculated using DFT for a related compound. Data for this compound is not available in the cited literature.

In Silico Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry allows for the detailed exploration of reaction pathways, providing a means to understand complex mechanisms without direct experimental observation. In silico modeling can be used to map the potential energy surface of a reaction involving this compound, identifying transition states (TS) and calculating the associated activation energy barriers.

For instance, the mechanism of its synthesis, its oxidation, or its reaction with carbonyl compounds could be investigated. nih.gov A typical procedure involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting reactants to products. This is a first-order saddle point on the potential energy surface.

Performing a frequency calculation to confirm the nature of the stationary points (reactants and products have all positive frequencies, while a TS has exactly one imaginary frequency corresponding to the reaction coordinate).

Calculating the intrinsic reaction coordinate (IRC) to ensure the identified TS correctly connects the desired reactants and products.

Calculating the energies of all species to determine the reaction enthalpies and activation energy barriers.

Such studies on related hydrazine systems have elucidated mechanisms for their formation and subsequent reactions. For example, DFT calculations have been used to investigate the initial steps of phenylhydrazine (B124118) reacting with a silicon surface, comparing different reaction pathways and their energetic favorability. researchgate.net Similar methods could predict whether a reaction involving this compound would proceed via a concerted or stepwise mechanism and identify the rate-determining step.

Investigation of Electronic Effects of Substituents on Reactivity

The reactivity of this compound is significantly influenced by its three key substituent groups: the 2,5-dimethylphenyl group, the methyl group on the nitrogen, and the hydrazine moiety itself. Computational studies are ideal for systematically dissecting the electronic effects of these groups.

2,5-Dimethylphenyl Group: The two methyl groups on the phenyl ring are electron-donating groups (EDGs) due to hyperconjugation and a weak inductive (+I) effect. A theoretical study on dimethylbenzylidene diphenylhydrazine isomers showed that the position of methyl groups significantly affects thermodynamic properties like Gibbs free energy, influencing the stability of different isomers. researchgate.net These EDGs increase the electron density of the aromatic ring and, through resonance, the hydrazine nitrogen atoms, enhancing their nucleophilicity compared to unsubstituted benzylhydrazine (B1204620). ias.ac.in

N-Methyl Group: The methyl group directly attached to the hydrazine nitrogen also acts as an EDG through an inductive effect. This further increases the electron density on the nitrogen atoms, enhancing the basicity and nucleophilicity of the hydrazine group compared to benzylhydrazine.

Combined Effects: The cumulative effect of these EDGs makes this compound a relatively electron-rich and reactive molecule. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and delocalization interactions that underpin these substituent effects. nih.gov By comparing the calculated properties (e.g., HOMO energy, atomic charges on nitrogen) of this compound with those of simpler analogs like benzylhydrazine and phenylhydrazine, the specific contribution of each substituent can be isolated and understood. nih.gov

This table summarizes general trends observed in computational studies on how electron-donating groups, similar to those in this compound, affect molecular properties and reactivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [(2,5-Dimethylphenyl)methyl]hydrazine derivatives, and how is purity assessed?

  • Methodology : Derivatives can be synthesized via refluxing hydrazine monohydrate with ester precursors in 1,4-dioxane for 5–6 hours. Post-reaction cooling induces crystallization, followed by recrystallization from 2-propanol to enhance purity. Characterization employs FT-IR for functional group analysis (C=N stretching at ~1600 cm⁻¹), ¹H/¹³C NMR for structural confirmation, and X-ray diffraction for molecular geometry validation. Purity is quantified via HPLC using 0.1 M HCl as a mobile phase and phosphomolybdic acid (PMA) for derivatization .

Q. How is this compound used in heterocyclic compound synthesis?

  • Methodology : The compound serves as a precursor in Fischer indole synthesis. Reacting with ketones/aldehydes under acidic conditions generates indole derivatives. For example, condensation with ethyl acetoacetate in ethanol under reflux forms pyrazolone scaffolds, followed by methylation using dimethyl sulfate to yield antipyrine analogs. Reaction progress is monitored by TLC, and products are isolated via vacuum filtration .

Q. What analytical techniques detect this compound in solution?

  • Methodology : UV-Vis spectroscopy at 280–320 nm (λ_max for hydrazine derivatives) quantifies concentration. For trace analysis, derivatization with benzaldehyde in ethanol forms hydrazones, detected via GC-MS. Alternatively, electrochemical methods using carbon paste electrodes modified with PMA offer sensitivity to 0.1 ppm .

Advanced Research Questions

Q. How do substituent positions (2,5- vs. 3,4-dimethylphenyl) influence antioxidant and anticancer activity?

  • Methodology : Comparative studies using MCF-7 breast cancer cells reveal that the 2,5-dimethylphenyl variant (IC₅₀ = 0.8 µM) outperforms others due to enhanced lipophilicity and π-π stacking with DNA. Antioxidant activity is assessed via DPPH radical scavenging assays, with EC₅₀ values correlated to substituent electronic effects (electron-donating groups improve radical stabilization). X-ray crystallography confirms planar molecular geometry, facilitating intercalation .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Methodology : Discrepancies arise from assay conditions (e.g., serum concentration in cell cultures) and metabolic stability. For example, cytochrome P450-mediated oxidation of the methyl group reduces efficacy in hepatic microsome models. Use of isotopically labeled analogs (²H/¹³C) in LC-MS/MS studies tracks metabolic pathways, while QSAR models optimize substituent patterns for stability .

Q. How can reaction byproducts during hydrazone formation be minimized?

  • Methodology : Side products like azines form via competing oxidation. Optimizing stoichiometry (1:1 hydrazine:carbonyl ratio) and using inert atmospheres (N₂) suppress oxidation. Solvent choice (e.g., anhydrous ethanol vs. aqueous HCl) impacts yield; polar aprotic solvents like DMF reduce hydrolysis. Purity is validated via differential scanning calorimetry (DSC) to detect polymorphic impurities .

Methodological Challenges

Q. What strategies improve crystallinity for X-ray diffraction analysis?

  • Methodology : Slow evaporation from ethanol/water (9:1) at 4°C promotes single-crystal growth. For stubborn compounds, vapor diffusion with hexane induces nucleation. Disorder in methyl groups is resolved using SHELXL refinement with constraints on thermal parameters .

Q. How are intramolecular hydrogen bonds characterized in hydrazine derivatives?

  • Methodology : FT-IR identifies N–H∙∙∙N bonds (broad peaks at 3300–3400 cm⁻¹). Solid-state ¹⁵N NMR confirms bond angles, while DFT calculations (B3LYP/6-311+G*) model bond strengths. Hydrogen-bonding networks are visualized via Hirshfeld surface analysis .

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